molecular formula C4H4FN3O2S B13120354 5-Fluoropyrimidine-2-sulfonamide

5-Fluoropyrimidine-2-sulfonamide

Cat. No.: B13120354
M. Wt: 177.16 g/mol
InChI Key: GPVRTKSXKFQCDK-UHFFFAOYSA-N
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Description

5-Fluoropyrimidine-2-sulfonamide is a fluorinated pyrimidine derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom . The sulfonamide group can be introduced using sulfonyl chlorides in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for fluorinated pyrimidines often involve large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process may include steps such as purification and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrimidine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Fluoropyrimidine-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoropyrimidine-2-sulfonamide involves its interaction with biological molecules. The fluorine atom’s high electronegativity can influence the compound’s binding to enzymes or receptors, potentially inhibiting their activity. This compound may target enzymes involved in nucleotide synthesis or DNA replication, similar to other fluorinated pyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropyrimidine-2-sulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential biological activity compared to other fluorinated pyrimidines .

Properties

Molecular Formula

C4H4FN3O2S

Molecular Weight

177.16 g/mol

IUPAC Name

5-fluoropyrimidine-2-sulfonamide

InChI

InChI=1S/C4H4FN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10)

InChI Key

GPVRTKSXKFQCDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)S(=O)(=O)N)F

Origin of Product

United States

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